molecular formula C28H40O6 B7792064 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6

4',4''(5'')-Di-tert-butyldibenzo-18-crown-6

Cat. No.: B7792064
M. Wt: 472.6 g/mol
InChI Key: CVQLBTRJDFZYMS-UHFFFAOYSA-N
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Description

4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications. This particular compound is notable for its large ring structure and the presence of tert-butyl groups, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo-18-crown-6 with tert-butyl halides in the presence of a strong base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: Elevated temperatures, typically around 60-80°C.

    Catalyst: Strong bases like potassium tert-butoxide or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 can undergo various chemical reactions, including:

    Complexation: Forms stable complexes with metal cations, particularly alkali and alkaline earth metals.

    Substitution: The tert-butyl groups can participate in substitution reactions, although they are generally sterically hindered.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo groups.

Common Reagents and Conditions

    Complexation: Metal salts such as potassium chloride or sodium nitrate in aqueous or organic solvents.

    Substitution: Halogenating agents like bromine or chlorine under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with potassium ions results in a stable potassium-crown ether complex, while oxidation may yield quinone derivatives.

Scientific Research Applications

4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.

    Biology: Investigated for its potential to transport ions across biological membranes.

    Medicine: Explored for its ability to enhance the delivery of therapeutic agents.

    Industry: Utilized in the separation and purification of metal ions, particularly in analytical chemistry and environmental monitoring.

Mechanism of Action

The mechanism by which this compound exerts its effects primarily involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation can facilitate the transport of ions across membranes or enhance the reactivity of the cation in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-18-crown-6: Lacks the tert-butyl groups, resulting in different steric and electronic properties.

    4,4’-Di-tert-butyl-dibenzo-18-crown-6: Similar structure but with tert-butyl groups at different positions.

    Dicyclohexano-18-crown-6: Contains cyclohexane rings instead of benzene rings, affecting its complexation properties.

Uniqueness

4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 is unique due to the specific positioning of the tert-butyl groups, which can influence its solubility, stability, and complexation behavior. This makes it particularly useful in applications where selective complexation and stability are crucial.

Properties

IUPAC Name

11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23/h7-10,19-20H,11-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQLBTRJDFZYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=C(C=C3)C(C)(C)C)OCCOCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29471-17-8
Record name 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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